2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol
Description
Foundational Aspects and Structural Overview of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol
At its core, this compound is an organic molecule characterized by a central thioether linkage flanked by ethyl groups, each terminating in a hydroxyethoxy moiety. The presence of two hydroxyl groups and an ether linkage contributes to its hydrophilic character and potential for hydrogen bonding, while the thioether group offers a site for various chemical modifications.
According to the PubChem database, the definitive molecular formula for this compound is C6H14O3S, with a molecular weight of 166.24 g/mol . nih.gov Its IUPAC name is 2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethanol, and it is registered under the CAS Number 85391-94-2. nih.gov While some sources may present conflicting information regarding its molecular formula, the data from established chemical databases like PubChem is widely accepted as the standard.
Physical properties reported for this compound indicate it is a clear, colorless liquid with a characteristic odor. It is soluble in water and possesses a density of 1.22 g/cm³. The reported boiling point is in the range of 280-300°C, with a melting point of -20°C.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H14O3S | nih.gov |
| Molecular Weight | 166.24 g/mol | nih.gov |
| Appearance | Clear, colorless liquid | |
| Odor | Characteristic | |
| Density | 1.22 g/cm³ | |
| Boiling Point | 280-300°C | |
| Melting Point | -20°C | |
| Solubility | Soluble in water |
Contextualization within Thioether and Polyol Chemistry Research
The chemical behavior of this compound is best understood by considering its position within the families of thioethers and polyols.
Thioethers , also known as sulfides, are characterized by a C-S-C bond. The sulfur atom in a thioether linkage is a key feature, offering a soft nucleophilic center and the ability to be oxidized to sulfoxides and sulfones, thereby tuning the polarity and reactivity of the molecule. The presence of the thioether group in this compound makes it a valuable building block in the synthesis of more complex sulfur-containing molecules and polymers.
Polyols , or polyhydric alcohols, are compounds containing multiple hydroxyl (-OH) groups. The two hydroxyl groups in this compound classify it as a diol, a subset of polyols. These hydroxyl groups are reactive sites for a wide range of chemical transformations, including esterification, etherification, and reactions with isocyanates to form polyurethanes. The presence of these groups also imparts hydrophilicity and the capacity for hydrogen bonding, influencing the compound's solubility and its interactions with other molecules.
The combination of both a thioether and two hydroxyl groups in a single molecule provides a unique platform for the development of functional materials. The thioether can act as a coordination site for metal ions or a point for redox activity, while the hydroxyl groups provide pathways for polymerization and cross-linking.
Current Research Trajectories for this compound
While specific, in-depth research focused exclusively on this compound is not extensively documented in readily available scientific literature, its structural motifs suggest several promising research directions based on the established chemistry of thioethers and polyols.
One of the primary areas of interest is its use as a monomer in polymerization reactions . The difunctional nature of the molecule, with its two hydroxyl groups, makes it a suitable candidate for the synthesis of polyesters, polyethers, and polyurethanes. The incorporation of the thioether linkage into the polymer backbone can introduce unique properties such as improved refractive index, enhanced thermal stability, and affinity for certain metals.
In the field of materials science , this compound could serve as a precursor for the synthesis of functional polymers and coatings. The thioether moiety can be oxidized to create more polar sulfoxide (B87167) or sulfone groups, which can alter the surface properties of materials, such as wettability and adhesion. Furthermore, the hydroxyl groups can be used to graft the molecule onto surfaces to modify their chemical and physical characteristics.
Another potential research avenue lies in its application as a reactive intermediate in the synthesis of a variety of chemicals. Its structure is amenable to further chemical modification to produce more complex molecules for applications in pharmaceuticals, personal care products, and industrial additives. For instance, the hydroxyl groups can be converted to other functional groups, or the thioether can participate in reactions to form sulfonium (B1226848) salts.
Although direct research on the self-assembly properties of this compound is not apparent, the presence of both hydrogen-bond-donating hydroxyl groups and a flexible thioether linkage suggests potential for its use in the design of molecules that can form ordered supramolecular structures.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c7-1-3-9-4-6-10-5-2-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGFOHOXYOCIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCSCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234580 | |
| Record name | 2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85391-94-2 | |
| Record name | 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85391-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[2-(2-hydroxyethoxy)ethyl]thio]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for 2 2 2 Hydroxyethoxy Ethyl Thio Ethanol
Established Synthetic Routes and Strategies
The most established and logical approach to synthesizing 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol involves the reaction of a thiol or thiolate with an alkyl halide, a method analogous to the Williamson ether synthesis. masterorganicchemistry.comvanderbilt.eduacsgcipr.org This strategy offers a straightforward and reliable pathway to the desired thioether.
Multi-step Reaction Sequences for this compound Synthesis
A common multi-step synthesis for this compound is predicated on the coupling of two key precursor molecules: one containing a reactive leaving group (like a halide) and the other containing a nucleophilic thiol group. A primary route involves the reaction between 2-(2-chloroethoxy)ethanol (B196239) and 2-mercaptoethanol (B42355).
Route 1: Reaction of 2-mercaptoethanol with 2-(2-chloroethoxy)ethanol
HO-CH₂CH₂-SH + Cl-CH₂CH₂-O-CH₂CH₂-OH → HO-CH₂CH₂-O-CH₂CH₂-S-CH₂CH₂-OH + HCl
This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more potent nucleophile, the thiolate anion.
Table 1: Proposed Multi-step Synthesis of this compound
| Step | Reaction Description | Key Reagents | Typical Solvent |
|---|---|---|---|
| 1 | Formation of Sodium 2-hydroxyethanethiolate | 2-Mercaptoethanol, Sodium Hydroxide (B78521) (or Sodium Hydride) | Ethanol, THF, or DMF |
| 2 | Nucleophilic Substitution (SN2) | Sodium 2-hydroxyethanethiolate, 2-(2-Chloroethoxy)ethanol | Polar aprotic solvent (e.g., DMF, DMSO) |
| 3 | Workup and Purification | Aqueous extraction, Distillation or Chromatography | N/A |
Role of Catalysis and Reaction Conditions in Yield and Purity
The yield and purity of this compound are highly dependent on the reaction conditions. The formation of the thioether via the SN2 pathway is favored by specific solvents, temperatures, and the choice of base. acsgcipr.org
Base and Solvent : Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) are used to quantitatively convert the thiol to the thiolate. masterorganicchemistry.com The choice of solvent is critical; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they effectively solvate the cation while leaving the thiolate anion highly nucleophilic. acsgcipr.org
Temperature : The reaction temperature is typically kept moderate to avoid side reactions. Elevated temperatures can lead to elimination reactions, particularly if the alkyl halide is sterically hindered, although this is less of a concern with primary halides like 2-(2-chloroethoxy)ethanol.
Catalysis : While the uncatalyzed SN2 reaction is generally efficient for this type of substrate, phase-transfer catalysts (PTC) like tetra-n-butylammonium hydroxide can be employed, especially in biphasic systems, to enhance the reaction rate. jmaterenvironsci.com For more challenging C-S bond formations, particularly with aryl halides, transition-metal catalysts based on palladium, copper, or nickel are utilized, although these are generally not required for the synthesis of simple alkyl thioethers. acsgcipr.orgresearchgate.netthieme-connect.de
Precursor Chemistry and Intermediate Transformations
The successful synthesis of the target molecule relies on the availability and reactivity of its key precursors. The primary building blocks are electrophilic chloro-compounds and nucleophilic thiol-compounds.
Preparation and Reactivity of Key Precursors to the Thioether Moiety
2-(2-Chloroethoxy)ethanol : This key electrophile can be prepared from diethylene glycol by reaction with a chlorinating agent such as thionyl chloride (SOCl₂). google.com The hydroxyl group of diethylene glycol is converted to a chloride, a good leaving group for SN2 reactions. Other methods include the catalyzed addition of ethylene (B1197577) oxide to 2-chloroethanol. The primary chloride is highly susceptible to nucleophilic attack.
2-Mercaptoethanol : This nucleophilic precursor is commercially available but can also be synthesized by the reaction of ethylene oxide with hydrogen sulfide (B99878). google.com The thiol group (-SH) is nucleophilic, and its acidity allows for easy deprotonation to form the highly reactive thiolate anion (-S⁻). masterorganicchemistry.com
Table 2: Key Precursors and Their Synthesis
| Precursor | Synthetic Origin | Role in Reaction |
|---|---|---|
| 2-(2-Chloroethoxy)ethanol | Chlorination of diethylene glycol google.com | Electrophile |
| 2-Mercaptoethanol | Reaction of ethylene oxide with hydrogen sulfide google.com | Nucleophile |
Conversion Pathways to the this compound Scaffold
The primary conversion pathway is the nucleophilic attack of the 2-hydroxyethanethiolate anion on the primary carbon of 2-(2-chloroethoxy)ethanol, which bears the chlorine atom. This reaction proceeds via a classic SN2 mechanism, resulting in the displacement of the chloride ion and the formation of the thioether linkage. The stereochemistry at the reacting carbon is inverted, though in this achiral molecule, it has no stereochemical consequence. masterorganicchemistry.com The resulting product contains two terminal hydroxyl groups and a central thioether bond, forming the stable this compound scaffold.
Novel Synthetic Approaches and Process Optimization
While the Williamson-type synthesis remains the workhorse for producing simple thioethers, research continues into developing more efficient, greener, and novel methodologies. For thioether synthesis in general, recent advancements include:
Metal-Catalyzed Couplings : Modern cross-coupling reactions using catalysts based on palladium, nickel, or copper have expanded the scope of thioether synthesis, particularly for sterically hindered or less reactive substrates. researchgate.netthieme-connect.de
Photochemical Methods : Organocatalytic, light-mediated protocols are emerging that allow for the formation of C-S bonds under mild conditions, often avoiding the use of foul-smelling thiols by employing alternative sulfur sources. nih.gov
Green Chemistry Approaches : The use of greener solvents, such as water or ionic liquids, and solvent-free conditions are being explored to reduce the environmental impact of thioether synthesis. jmaterenvironsci.com
While these novel approaches have not been specifically reported for the synthesis of this compound, they represent potential avenues for future process optimization, potentially offering higher yields, improved purity, and more sustainable manufacturing processes.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of thioethers is a critical step toward developing more sustainable chemical processes. Traditional methods for creating C-S bonds often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste streams. rsc.orgtaylorandfrancis.com Green chemistry seeks to mitigate these issues through innovative catalytic systems, safer reagents, and improved atom economy.
Catalysis is a cornerstone of green thioether synthesis. The use of transition-metal catalysts, for example, can facilitate C-S cross-coupling reactions under milder conditions than traditional methods. taylorandfrancis.com Research into copper-catalyzed reactions for producing benzyl (B1604629) thioethers demonstrates that such protocols can offer high atomic economy, proceed under easy-to-operate conditions, and reduce waste generation. rsc.org For industrial applications, heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, as demonstrated in the continuous synthesis of the related compound thiodiglycol (B106055). google.com
The choice of reagents is another key aspect. Thiols, common sulfur sources, are often volatile, malodorous, and toxic. taylorandfrancis.comacsgcipr.org Green chemistry encourages the use of alternative sulfur-transfer reagents that are safer and easier to handle. Thiourea, for instance, is an odorless, non-toxic, and inexpensive solid that serves as an effective sulfur source in the synthesis of thioethers from organic halides. taylorandfrancis.com Optimizing stoichiometry to avoid an excess of reagents and using inorganic bases in preference to organic amines are other strategies to enhance the green profile of the synthesis. acsgcipr.org The ideal synthesis pathway often involves maximizing the incorporation of all starting materials into the final product, a principle known as atom economy. acsgcipr.org Reactions such as the addition of a thiol to an epoxide, a potential route to this compound, are inherently 100% atom-economical.
The following table summarizes the application of key green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis | Research Findings |
| Catalysis | Employment of catalysts to enable reactions under milder conditions and reduce waste. | Copper-catalyzed thioetherification provides an efficient C-S bond formation protocol with high chemoselectivity. rsc.org Heterogeneous catalysts, such as activated carbon-supported alkali metal salts, can be reused in continuous processes. google.com |
| Safer Reagents | Replacement of hazardous reactants, like volatile thiols, with safer alternatives. | Thiourea is an odorless, non-toxic, and inexpensive sulfur source that can be used as a substitute for foul-smelling thiols. taylorandfrancis.com |
| Atom Economy | Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product. | The Williamson ether synthesis-like reaction (SN2) is a common method for thioether formation; maximizing atom economy involves selecting leaving groups with low molecular weight. acsgcipr.org |
| Waste Minimization | Reducing or eliminating the formation of byproducts and waste. | Catalytic methods generate less waste compared to reactions requiring stoichiometric amounts of strong acids or bases. rsc.org |
Advanced Reaction Engineering for Scalable Production
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires sophisticated reaction engineering to ensure safety, efficiency, and product quality. A key development in this area is the move from traditional batch reactors to continuous flow systems.
Continuous flow reactors, such as tubular reactors, offer superior control over critical process parameters. The reaction between an epoxide like ethylene oxide and a thiol is highly exothermic and can become uncontrollable at high temperatures, leading to undesirable byproducts or even explosive conditions. google.com Flow reactors provide a much higher surface-area-to-volume ratio compared to batch reactors, enabling efficient heat removal and precise temperature control. google.com This enhanced control minimizes the formation of byproducts and ensures a safer process. A patented method for the continuous synthesis of thiodiglycol from ethylene oxide and hydrogen sulfide highlights these advantages, noting that the tubular reactor prevents back-mixing and allows for mild reaction conditions (0-40 °C). google.com
The table below outlines key considerations in reaction engineering for the scalable production of this compound.
| Reaction Engineering Parameter | Implication for Scalable Production | Example/Benefit |
| Reactor Design | Shift from batch to continuous flow reactors (e.g., tubular reactors). | Provides superior heat and mass transfer, precise control over residence time, and prevents back-mixing. google.com |
| Thermal Management | Effective removal of heat for exothermic reactions. | Prevents runaway reactions and the formation of high-boiling polymers and other byproducts. google.comgoogle.com |
| Process Control | Precise regulation of stoichiometry and reaction conditions. | Minimizes byproduct formation and allows for the recycling of unreacted starting materials, increasing overall efficiency. google.com |
| Catalyst System | Use of heterogeneous or recyclable catalysts. | Simplifies product purification, reduces waste, and lowers production costs through catalyst reuse. google.com |
Elucidation of Chemical Reactivity and Mechanistic Studies of 2 2 2 Hydroxyethoxy Ethyl Thio Ethanol
Investigation of Nucleophilic and Electrophilic Characteristics of the Hydroxyl and Thioether Centers
The molecule possesses both nucleophilic and electrophilic sites, which govern its interaction with other chemical species.
Nucleophilic Centers: The primary nucleophilic centers are the lone pairs of electrons on the sulfur and oxygen atoms.
Thioether Sulfur: The sulfur atom in the thioether linkage is a soft nucleophile. researchgate.netnih.gov Its large size and the polarizability of its electron cloud make it highly reactive towards soft electrophiles. It readily participates in reactions such as alkylation to form sulfonium (B1226848) salts and oxidation. According to the Hard and Soft, Acids and Bases (HSAB) theory, the soft nature of the thioether sulfur dictates its preference for reacting with soft electrophiles like iodine or Michael acceptors. researchgate.net
Hydroxyl Oxygens: The oxygen atoms of the two primary hydroxyl groups are hard nucleophiles. They can react with a variety of electrophiles, such as acyl chlorides or alkyl halides, to form esters and ethers, respectively. The nucleophilicity of the hydroxyl groups can be significantly enhanced by deprotonation with a base to form the corresponding alkoxide ions. While both hydroxyl groups are primary, their electronic environments are slightly different due to the adjacent ether and thioether linkages, which could lead to subtle differences in reactivity.
Electrophilic Centers: The primary electrophilic sites are the protons of the hydroxyl groups.
Hydroxyl Protons: The protons of the two -OH groups are weakly acidic and can be abstracted by a base. Thiols are generally more acidic than alcohols; however, in this molecule, the functional groups are hydroxyls and a thioether, not a thiol. masterorganicchemistry.com The acidity of these hydroxyl protons is comparable to that of other primary alcohols like ethanol.
Carbon Skeleton: The carbon atoms bonded to the electronegative oxygen and sulfur atoms bear a partial positive charge and can act as weak electrophilic centers, susceptible to attack by strong nucleophiles under specific conditions, such as in ring-opening reactions of a corresponding sulfonium salt.
Table 1: Comparison of Nucleophilic Centers in 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol
| Feature | Thioether Sulfur | Hydroxyl Oxygens |
|---|---|---|
| HSAB Classification | Soft Nucleophile | Hard Nucleophile |
| Relative Basicity | Weak Base | Stronger Base (as alkoxide) |
| Polarizability | High | Low |
| Typical Reactions | Oxidation, Alkylation (forms Sulfonium ions) | Esterification, Etherification, Acylation |
| Preferred Electrophiles | Soft Electrophiles (e.g., I₂, Michael acceptors) | Hard Electrophiles (e.g., H⁺, Acyl Halides) |
Redox Chemistry of the Thioether Linkage within this compound
The thioether linkage is the most readily oxidizable functional group in the molecule. The oxidation process is typically stepwise and can be controlled to yield either the sulfoxide (B87167) or the sulfone. This reactivity is analogous to that of thiodiglycol (B106055), which is oxidized to thiodiglycol sulfoxide. oecd.org
The general pathway for the oxidation of the thioether is as follows:
Oxidation to Sulfoxide: Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxyacid (e.g., m-CPBA), converts the thioether to the corresponding sulfoxide, 2-[[2-(2-Hydroxyethoxy)ethyl]sulfinyl]ethanol. This is a two-electron oxidation process. masterorganicchemistry.comrsc.org
Oxidation to Sulfone: Further oxidation of the sulfoxide with another equivalent of the oxidizing agent yields the sulfone, 2-[[2-(2-Hydroxyethoxy)ethyl]sulfonyl]ethanol. This step often requires harsher conditions than the initial oxidation to the sulfoxide. google.com
Mechanistic studies on the oxidation of thioethers by hydroxyl radicals (HO•) indicate that the reaction can proceed via a one-electron oxidation mechanism. nih.govacs.org This involves the initial formation of a radical cation, which can then be converted to the final sulfoxide product. nih.gov While the hydroxyl groups are generally stable to mild oxidizing conditions that target the thioether, strong oxidants can lead to the oxidation of the alcohols to aldehydes or carboxylic acids.
Table 2: Products of Thioether Oxidation
| Starting Material | Oxidizing Agent (Typical) | Major Product | Oxidation State of Sulfur |
|---|---|---|---|
| This compound | 1 eq. H₂O₂ or m-CPBA | 2-[[2-(2-Hydroxyethoxy)ethyl]sulfinyl]ethanol (Sulfoxide) | +0 |
Kinetic and Thermodynamic Aspects of this compound Transformations
Specific kinetic and thermodynamic parameters for reactions involving this compound are not widely documented. However, general principles governing the reactivity of thioethers and alcohols can be applied.
Kinetic Aspects: The rates of reaction at the different functional groups are highly dependent on the reaction conditions.
Thioether Oxidation: The kinetics of thioether oxidation depend on the strength of the oxidizing agent. Reactions with powerful oxidants like peroxyacids are typically fast, even at low temperatures. Catalysts can also be employed to increase the reaction rate. rsc.orgresearchgate.net Time-resolved kinetic studies on similar molecules have shown that reactions with radicals like HO• occur with very high rate constants. nih.gov
Hydroxyl Group Reactions: The rate of reactions at the hydroxyl groups, such as esterification, is often limited by the electrophilicity of the reaction partner and can be acid- or base-catalyzed. The conversion of the hydroxyl group to a more potent nucleophilic alkoxide by deprotonation dramatically increases the reaction rate with electrophiles.
Thermodynamic Aspects:
Oxidation: The oxidation of thioethers to sulfoxides and subsequently to sulfones is generally a thermodynamically favorable (exergonic) process, driven by the formation of stronger sulfur-oxygen bonds.
Esterification/Etherification: These reactions are typically equilibrium processes. The position of the equilibrium can be shifted towards the products by removing the byproduct (e.g., water) as it is formed.
Table 3: Factors Influencing Reaction Thermodynamics and Kinetics
| Transformation | Key Kinetic Factors | Key Thermodynamic Factors |
|---|---|---|
| Thioether Oxidation | Oxidant strength, Temperature, Presence of catalysts | High stability of S=O and SO₂ groups |
| Hydroxyl Esterification | Acid/Base catalysis, Temperature, Steric hindrance | Equilibrium position, Removal of water byproduct |
| Hydroxyl Etherification | Strength of base (for alkoxide formation), Leaving group ability on electrophile | Bond energies of reactants vs. products |
Chemo- and Regioselectivity in Reactions Involving this compound
Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the reaction at a specific position within the molecule.
Chemoselectivity: The distinct reactivity of the thioether and hydroxyl groups allows for a high degree of chemoselectivity.
Selective Oxidation: The thioether is significantly more susceptible to oxidation than the primary alcohol groups. Therefore, mild oxidizing agents will selectively react at the sulfur atom, leaving the hydroxyl groups intact. This is a common strategy in the synthesis of complex molecules containing both functionalities. masterorganicchemistry.comrsc.org
Selective Hydroxyl Derivatization: The hydroxyl groups can be selectively protected or derivatized in the presence of the thioether. For instance, silylation of the hydroxyl groups using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a reaction reported for the analogous compound thiodiglycol, can be achieved without affecting the thioether linkage. researchgate.net Similarly, esterification under standard conditions will proceed at the hydroxyl groups, leaving the thioether unreacted.
Regioselectivity: The two primary hydroxyl groups in this compound are structurally non-equivalent. One is adjacent to an ether linkage (-O-CH₂-CH₂-OH), while the other is adjacent to the thioether linkage (-S-CH₂-CH₂-OH). This subtle difference in the electronic environment could potentially be exploited to achieve regioselectivity.
The oxygen of the ether linkage is more electronegative than the sulfur of the thioether linkage, which may influence the acidity and nucleophilicity of the adjacent hydroxyl groups. The hydroxyl group on the thioethyl side might be slightly more acidic due to the potential for sulfur to stabilize an adjacent negative charge.
Enzymatic reactions or reactions involving sterically demanding reagents could potentially differentiate between the two hydroxyl positions, leading to the preferential formation of one regioisomer over the other. However, for most common laboratory reagents, achieving high regioselectivity between these two similar primary hydroxyl groups would be challenging without the use of advanced protecting group strategies.
Table 4: Summary of Potential Selective Transformations
| Reagent/Condition | Target Functional Group | Expected Product Type | Selectivity |
|---|---|---|---|
| 1 eq. m-CPBA, low temp. | Thioether | Sulfoxide | High Chemoselectivity |
| Acyl Chloride, Pyridine (B92270) | Hydroxyl Groups | Di-ester | High Chemoselectivity |
| NaH followed by Alkyl Halide | Hydroxyl Groups | Di-ether | High Chemoselectivity |
Derivatization Strategies and Analog Development Based on 2 2 2 Hydroxyethoxy Ethyl Thio Ethanol
Synthesis of Ethereal and Ester Analogues of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol
The two primary hydroxyl groups on the this compound molecule are prime sites for etherification and esterification reactions, allowing for the synthesis of a wide array of derivatives with modified polarity, solubility, and reactivity.
Etherification: The Williamson ether synthesis is a classic and highly effective method for preparing both symmetrical and asymmetrical ethers from alcohols. byjus.comwikipedia.org This S(_N)2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then displaces a halide from an organohalide to form the ether. wikipedia.orgmasterorganicchemistry.com For a diol like this compound, this reaction can be controlled to achieve mono- or di-etherification.
The general process involves:
Deprotonation: The diol is treated with a strong base, such as sodium hydride (NaH), to form the mono- or di-alkoxide. The choice of stoichiometry is crucial for controlling the degree of substitution.
Nucleophilic Substitution: The resulting alkoxide is reacted with a primary alkyl halide (e.g., R-Br, R-I) or a sulfonate ester (e.g., R-OTs). masterorganicchemistry.com Secondary and tertiary halides are generally avoided as they can lead to elimination side-products. chemistrytalk.org
This strategy allows for the introduction of various alkyl or aryl groups, thereby tuning the molecule's steric and electronic properties.
Esterification: Esterification of polyols is a fundamental transformation used to produce compounds with applications ranging from biolubricants to resin building blocks. google.comcsic.es The reaction of this compound with carboxylic acids or their derivatives (like acid chlorides or anhydrides) can yield mono- or di-esters. Catalysts are often employed to facilitate the reaction, which can be acidic, enzymatic, or metal-based. google.comnih.govgoogle.com
Common esterification approaches include:
Fischer Esterification: Reaction with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). google.com Water is removed to drive the equilibrium towards the product.
Reaction with Acyl Chlorides: This is a more reactive method where the diol is treated with an acyl chloride, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.
Enzymatic Catalysis: Lipases can be used as biocatalysts for esterification, offering high selectivity and milder, more environmentally benign reaction conditions. csic.esnih.gov
The table below summarizes representative reagents for these transformations.
| Transformation | Reagent Class | Specific Example(s) | Product Type |
| Etherification | Strong Base + Alkyl Halide | NaH + CH(_3)I | Methyl Ether |
| Strong Base + Benzyl (B1604629) Halide | KH + BnBr | Benzyl Ether | |
| Esterification | Carboxylic Acid + Acid Catalyst | Acetic Acid + H(_2)SO(_4) | Acetate Ester |
| Acyl Chloride + Base | Benzoyl Chloride + Pyridine | Benzoate Ester | |
| Enzyme + Fatty Acid | Candida antarctica lipase (B570770) + Oleic Acid | Fatty Acid Ester |
Amination and Amine-Containing Derivatives of this compound-like Structures
Introducing nitrogen-containing functional groups can significantly alter the biological and chemical properties of the parent molecule. Reductive amination is a powerful and widely used method for converting carbonyl groups into amines and is highly relevant for derivatizing diols after an initial oxidation step. wikipedia.orgacs.org
The process typically involves two key stages:
Oxidation: The primary hydroxyl groups of the core molecule are first oxidized to aldehydes using a mild oxidizing agent.
Iminium Formation and Reduction: The resulting aldehyde reacts with ammonia, a primary, or a secondary amine to form an imine or iminium ion intermediate. harvard.educhemistrysteps.com This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com
A key advantage of this method is that the reduction can often be performed in one pot using reagents that selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com Sodium cyanoborohydride (NaBH(_3)CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)) are common reducing agents for this purpose due to their mild nature and selectivity. harvard.edumasterorganicchemistry.com
This strategy can produce a range of amine derivatives, as outlined in the table below.
| Amine Reagent | Intermediate | Final Product |
| Ammonia (NH(_3)) | Imine | Primary Amine |
| Primary Amine (R-NH(_2)) | Substituted Imine | Secondary Amine |
| Secondary Amine (R(_2)NH) | Iminium Ion | Tertiary Amine |
This approach allows for the systematic synthesis of primary, secondary, and tertiary amine analogues, providing access to compounds with varied basicity, hydrogen-bonding capability, and potential for further functionalization.
Exploration of Sulfur-Modified Analogues
The thioether linkage in this compound is a key site for chemical modification, primarily through oxidation. The sulfur atom can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone, each with distinct chemical properties. This transformation significantly increases the polarity and hydrogen-bonding potential of the molecule.
Oxidation to Sulfoxides: Selective oxidation to the sulfoxide level requires careful control of the oxidant stoichiometry and reaction conditions to prevent over-oxidation to the sulfone. acsgcipr.orgorganic-chemistry.org Common reagents for this transformation include:
Hydrogen Peroxide (H(_2)O(_2)): Can be used, sometimes with a catalyst like titanium silicalite-1 (TS-1), to achieve selective oxidation. The non-catalyzed reaction can often yield the sulfoxide, while the catalyzed reaction tends to produce the sulfone. researchgate.net
Sodium Periodate (NaIO(_4)): A mild and effective reagent for converting sulfides to sulfoxides.
m-Chloroperoxybenzoic acid (m-CPBA): Using one equivalent of m-CPBA at low temperatures typically yields the sulfoxide.
Oxidation to Sulfones: The sulfone is a more stable oxidation state and is typically formed by using an excess of a strong oxidizing agent. nih.gov Reagents capable of this transformation include:
Excess Hydrogen Peroxide: Often in the presence of a catalyst or under more forcing conditions. researchgate.net
Potassium Permanganate (KMnO(_4)): A powerful oxidizing agent that will readily convert thioethers to sulfones.
Oxone® (Potassium Peroxymonosulfate): An effective and versatile oxidant for preparing sulfones from sulfides. nih.gov
The choice of oxidant allows for the targeted synthesis of either the sulfoxide or sulfone analogue, as summarized below.
| Desired Product | Oxidizing Agent | Typical Conditions |
| Sulfoxide | 1 equivalent m-CPBA | Low temperature (e.g., 0 °C) |
| NaIO(_4) | Aqueous solvent mixture | |
| Sulfone | >2 equivalents m-CPBA | Room temperature or gentle heating |
| Oxone® | Aqueous solvent mixture | |
| H(_2)O(_2) with catalyst | Varies with catalyst |
Design and Synthesis of Polymerizable Derivatives Incorporating the this compound Moiety
The presence of two hydroxyl groups makes the core molecule an excellent candidate for conversion into a difunctional monomer suitable for step-growth or chain-growth polymerization. By introducing polymerizable functionalities, the unique properties of the thioether-containing diol can be incorporated into larger macromolecular structures.
A common strategy is to convert the hydroxyl groups into acrylate (B77674) or methacrylate (B99206) esters. These vinyl groups can then undergo free-radical polymerization to form cross-linked polymer networks. This is a widely used approach in the development of dental materials and coatings. nist.gov
The synthesis of such monomers is typically achieved by esterification of the diol with acryloyl chloride or methacryloyl chloride in the presence of a base (like triethylamine) to scavenge the HCl formed during the reaction. researchgate.net
| Polymerizable Group | Reagent | Base | Monomer Type |
| Acrylate | Acryloyl Chloride | Triethylamine | Diacrylate |
| Methacrylate | Methacryloyl Chloride | Triethylamine | Dimethacrylate |
The resulting diacrylate or dimethacrylate monomer can be homopolymerized or copolymerized with other vinyl monomers to create polymers with tailored properties such as flexibility (imparted by the ether and thioether linkages), refractive index, and thermal stability. Other strategies, such as auto-tandem catalysis combining oxa-Michael addition and transesterification, can also be used to directly synthesize poly(ester-ether)s from diols and acrylates. rsc.org
Strategies for Expanding Structural Diversity from the this compound Core
Beyond simple functional group interconversion, this compound can serve as a central building block in Diversity-Oriented Synthesis (DOS). DOS aims to efficiently generate libraries of structurally complex and diverse molecules to explore chemical space for applications in drug discovery and chemical biology. mdpi.combohrium.com
The core molecule possesses multiple "handles" for diversification:
Two distinct hydroxyl groups: These can be functionalized independently or together.
A central thioether: This can be oxidized or used in other sulfur-specific reactions.
A flexible backbone: This can be incorporated into larger macrocyclic or acyclic structures.
Key DOS strategies applicable to this core include:
Appendage Diversity: Using the reactions described in previous sections (etherification, esterification, amination) with a wide variety of building blocks (R-X) to generate a library where the core scaffold is constant but the peripheral groups vary significantly.
Skeletal Diversity: Employing the diol as a linker or as a starting point for more complex transformations. For example, it could be used as a di-nucleophile in ring-forming reactions with a di-electrophile to create macrocycles. Tandem reaction sequences, where multiple bonds are formed in a single operation, can rapidly increase molecular complexity. researchgate.net
Stereochemical Diversity: While the parent molecule is achiral, derivatization with chiral reagents or catalysts can introduce stereocenters, adding another dimension of diversity to the resulting library of compounds.
By systematically applying these strategies, a single, simple starting material can give rise to a vast collection of unique molecules with a broad range of structural motifs and potential functionalities.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2 2 Hydroxyethoxy Ethyl Thio Ethanol
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol by providing detailed information about the chemical environment, connectivity, and spatial relationships of its constituent atoms.
High-field ¹H and ¹³C NMR analyses provide foundational data for structural assignment. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and neighboring protons through chemical shifts (δ), signal integrations, and spin-spin coupling patterns (multiplicities). The ¹³C NMR spectrum complements this by identifying the number of unique carbon environments.
Due to the molecule's symmetry, the four methylene (B1212753) groups are chemically distinct. The protons on the carbons adjacent to the highly electronegative oxygen atoms are expected to be deshielded and appear at a lower field (higher ppm) compared to those adjacent to the less electronegative sulfur atom. The terminal hydroxyl protons would typically appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on the analysis of similar structural motifs.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| HO-CH₂ -CH₂-S- | ~3.70 | Triplet | 2H |
| HO-CH₂-CH₂ -S- | ~2.75 | Triplet | 2H |
| -S-CH₂ -CH₂-O- | ~2.85 | Triplet | 2H |
| -S-CH₂-CH₂ -O- | ~3.65 | Triplet | 2H |
| HO - | Variable (e.g., 2.0-4.0) | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on the analysis of similar structural motifs.
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C H₂OH | ~61.5 |
| S-CH₂-C H₂OH | ~32.0 |
| O-C H₂-CH₂-S | ~70.0 |
To definitively confirm the bonding framework, multi-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent methylene groups. For instance, the protons at ~3.70 ppm would show a correlation to the protons at ~2.75 ppm, confirming the -CH₂-CH₂-S- fragment. Similarly, a cross-peak between the signals at ~3.65 ppm and ~2.85 ppm would verify the -O-CH₂-CH₂-S- linkage.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps proton signals to the carbon atoms to which they are directly attached. An HSQC spectrum would provide unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum. For example, the proton triplet at ~3.70 ppm would show a correlation to the carbon signal at ~61.5 ppm, confirming the identity of the terminal HO-CH₂- group.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The theoretical exact mass of this compound (C₆H₁₄O₃S) is 166.066365 Da. nih.gov An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would unequivocally confirm the molecular formula and rule out other potential formulas with the same nominal mass.
Table 3: HRMS Data for this compound
| Molecular Formula | Theoretical Exact Mass (Da) |
|---|
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific precursor ion and inducing its fragmentation to observe the resulting product ions. wikipedia.orgnationalmaglab.org This technique is instrumental in elucidating the molecular structure by piecing together its constituent parts. The fragmentation of this compound would likely proceed through characteristic pathways involving the cleavage of C-S and C-O bonds, which are the most labile sites in the molecule.
Common fragmentation mechanisms would include:
Alpha-cleavage: Fission of the C-C bond adjacent to the sulfur atom.
Cleavage of the C-S bond: Resulting in the formation of charged fragments containing either the thio- or the ethoxy- portion of the molecule.
Cleavage of the C-O ether bond: A characteristic fragmentation for ethers.
Table 4: Plausible Fragment Ions of this compound in Tandem MS
| m/z | Plausible Fragment Structure / Formula |
|---|---|
| 121 | [HO-CH₂-CH₂-O-CH₂-CH₂-S]⁺ |
| 105 | [HO-CH₂-CH₂-O-CH₂-CH₂]⁺ |
| 75 | [HO-CH₂-CH₂-S]⁺ |
| 61 | [CH₂-S-CH₂-CH₂]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint based on the molecule's functional groups. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. The spectrum of this compound is expected to be dominated by strong absorptions from the O-H and C-O bonds due to their polarity.
Raman Spectroscopy: Raman spectroscopy involves inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. Bonds that are less polar and more symmetric, such as the C-S bond, often produce stronger signals in Raman spectra compared to IR.
Table 5: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| O-H Stretch | Alcohol | 3200-3600 | Strong, Broad | Weak |
| C-H Stretch | Alkane | 2850-3000 | Medium-Strong | Strong |
| C-O Stretch | Alcohol, Ether | 1050-1150 | Strong | Medium |
| C-S Stretch | Thioether | 600-750 | Weak-Medium | Strong |
| O-H Bend | Alcohol | 1350-1450 | Medium | Weak |
Identification of Functional Groups and Conformational Insights
The molecular structure of this compound incorporates three primary functional groups: two hydroxyl (-OH) groups, an ether (C-O-C) linkage, and a thioether (C-S-C) linkage. Spectroscopic techniques are essential for confirming the presence of these groups.
Infrared (IR) Spectroscopy: In an IR spectrum, the hydroxyl groups would be readily identifiable by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations in alcohols. The C-O stretching vibrations of the primary alcohol and the ether linkage would appear in the fingerprint region, typically between 1050-1260 cm⁻¹. The C-S stretching vibration of the thioether is generally weak and appears in the 600-800 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide detailed information about the proton environment. The protons of the methylene groups (-CH₂-) adjacent to the oxygen and sulfur atoms would exhibit distinct chemical shifts. For instance, protons on carbons adjacent to oxygen (e.g., -CH₂-O-) would be deshielded and appear further downfield compared to those adjacent to the less electronegative sulfur atom (e.g., -CH₂-S-). The protons of the hydroxyl groups would appear as exchangeable signals. ¹³C NMR would similarly show distinct signals for each carbon atom based on its chemical environment (i.e., bonded to -OH, -O-, or -S-).
Conformational studies on similar molecules, such as thiodiglycol (B106055) (the parent compound lacking the ethoxy group), indicate that the molecule is flexible. researchgate.net The rotational freedom around the C-C, C-O, and C-S single bonds allows for multiple conformations. Computational studies and advanced spectroscopic techniques like Fourier transform microwave (FTMW) spectroscopy on related compounds are aimed at developing a rotational database to better understand the conformational preferences of these flexible molecules. researchgate.net
Chromatographic Separation and Purity Assessment
Chromatographic methods are fundamental for separating this compound from reaction mixtures or impurities and for assessing its purity.
Gas Chromatography (GC) and Liquid Chromatography (LC) Techniques
Both Gas Chromatography (GC) and Liquid Chromatography (LC) are effective for the analysis of this compound.
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this polar, non-volatile compound. A specific reverse-phase (RP) HPLC method has been developed for its separation. sielc.com This method uses a specialized column and a simple mobile phase for analysis. sielc.com For applications requiring mass spectrometry detection, the acid in the mobile phase can be switched to a volatile alternative like formic acid. sielc.com
Table 1: HPLC Method for this compound Separation
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |
| MS-Compatible Mobile Phase | Replace phosphoric acid with formic acid | sielc.com |
Gas Chromatography (GC): While the compound's polarity and relatively high boiling point can present challenges for GC, analysis is feasible, often after derivatization to increase volatility. For sulfur-containing compounds, GC is frequently paired with sulfur-specific detectors to enhance selectivity and sensitivity, especially in complex matrices. silcotek.comresearchgate.net These detectors include the Sulfur Chemiluminescence Detector (SCD) and the Pulsed Flame Photometric Detector (PFPD), which respond specifically to sulfur, minimizing interference from non-sulfur-containing compounds. silcotek.comresearchgate.netingenieria-analitica.com
Advanced Hyphenated Chromatographic Methods
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both separation and definitive identification. nih.govsaspublishers.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a premier technique for analyzing polar and thermally unstable compounds like this compound. thermofisher.com The LC system separates the compound from the sample matrix, after which it is introduced into the mass spectrometer for detection and identification based on its mass-to-charge ratio. thermofisher.com Tandem mass spectrometry (LC-MS/MS) offers even greater specificity and is used for the sensitive detection of related thiodiglycol compounds in various samples. tandfonline.comtandfonline.comresearchgate.net In LC-MS/MS, a specific parent ion is selected, fragmented, and the resulting product ions are monitored, providing a highly selective and sensitive method for quantification. tandfonline.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. ijarnd.com It is a standard method for identifying volatile and semi-volatile organosulfur compounds in various samples. nih.govnih.gov The sample is separated on the GC column, and the eluted components are ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a "molecular fingerprint" that can be used to identify the compound, often by comparison to a spectral library. nih.gov For complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) can be used to achieve the high peak capacity needed to separate and identify numerous sulfur species. silcotek.com
Table 2: Overview of Advanced Hyphenated Methods
| Technique | Principle | Applicability for this compound |
|---|---|---|
| LC-MS/MS | Combines HPLC separation with the high selectivity and sensitivity of tandem mass spectrometry. tandfonline.comtandfonline.com | Ideal for quantification and confirmation in complex aqueous or biological matrices due to the compound's polarity and non-volatility. |
| GC-MS | Separates volatile components via GC, followed by ionization and mass analysis for structural identification. nih.gov | Suitable for identification, potentially after derivatization to enhance volatility. Provides structural information through fragmentation patterns. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable)
A review of the available scientific literature indicates that a single-crystal X-ray diffraction structure for this compound has not been reported. The compound exists as a viscous liquid at room temperature, which can make crystallization challenging. While a structure for the target compound is not available, X-ray crystallography has been successfully applied to determine the solid-state structures of related cyclic sulfur compounds, such as sulfolene derivatives, providing insights into their ring planarity and molecular conformations. researchgate.net
Computational Chemistry and Theoretical Investigations of 2 2 2 Hydroxyethoxy Ethyl Thio Ethanol
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For a molecule like 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol, QM calculations, particularly using Density Functional Theory (DFT), can provide deep insights into its geometry, stability, and reactivity.
By solving approximations of the Schrödinger equation, researchers can determine the molecule's most stable three-dimensional structure (optimized geometry) and the distribution of electrons. Key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap is an indicator of chemical reactivity and the energy required for electronic excitation.
Analysis of the molecular orbitals would likely show the HOMO localized around the sulfur atom, attributable to its lone pairs of electrons, making it a primary site for electrophilic attack. The LUMO would likely be distributed across the C-S and C-O antibonding orbitals. Furthermore, Natural Bond Orbital (NBO) analysis can be employed to study charge distribution, revealing the partial atomic charges and identifying the primary sites for nucleophilic or electrophilic interactions. The terminal hydroxyl groups, for instance, would be expected to act as both hydrogen bond donors and acceptors.
Table 1: Illustrative Quantum Mechanical Properties of this compound (Note: This data is hypothetical and based on typical values for similar functionalized thioethers, calculated at the B3LYP/6-31G(d) level of theory.)
| Property | Value | Description |
| Total Energy | -845.123 Hartrees | The total electronic energy of the optimized geometry. |
| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | 1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 8.3 eV | An indicator of chemical stability and reactivity. |
| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Landscapes
Due to its flexible backbone containing ether and thioether linkages, this compound can adopt a vast number of conformations in space. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. mdpi.comnih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of molecular behavior. mdpi.comnih.gov
A typical MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic aqueous conditions. Over the course of the simulation (typically nanoseconds to microseconds), the molecule's trajectory is tracked, revealing its preferred shapes and motions.
Analysis of the MD trajectory can identify the most stable conformers and the energy barriers between them. For this molecule, key degrees of freedom would be the dihedral angles around the C-C, C-O, and C-S bonds. It is expected that gauche and anti conformations around the C-O and C-S bonds would be prevalent, with intramolecular hydrogen bonding between the terminal hydroxyl group and the ether oxygen atoms potentially stabilizing certain folded structures. Understanding these conformational preferences is crucial as they can dictate how the molecule interacts with other molecules or surfaces. osti.gov
Table 2: Representative Dihedral Angles and Occupancies from a Simulated MD Trajectory (Note: This data is illustrative and represents a plausible outcome from a molecular dynamics simulation in an aqueous solution.)
| Dihedral Angle | Conformation | Population (%) |
| O-C-C-S | Gauche (+/- 60°) | 65% |
| O-C-C-S | Anti (180°) | 35% |
| C-S-C-C | Gauche (+/- 70°) | 70% |
| C-S-C-C | Anti (180°) | 30% |
Reaction Mechanism Predictions using Computational Methods
Computational chemistry can be used to predict and analyze the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.
For example, the oxidation of the thioether group to a sulfoxide (B87167) or sulfone is a common reaction. QM calculations can model the interaction with an oxidizing agent, determining the structure of the transition state and the activation energy required for the reaction to proceed. researchgate.net The calculated activation energy can then be used in transition state theory to predict the reaction rate constant. researchgate.net
Another potential reaction is the etherification or esterification of the terminal hydroxyl groups. Computational methods can compare the reaction barriers for different reagents and catalysts, helping to determine the most efficient synthetic route. These studies provide a molecular-level understanding of reactivity that is often difficult to obtain through experiments alone.
Table 3: Hypothetical Activation Energies for Key Reactions (Note: This data is for illustrative purposes to demonstrate the output of computational reaction mechanism studies.)
| Reaction | Oxidizing/Reacting Agent | Computational Method | Calculated Activation Energy (kcal/mol) |
| Thioether Oxidation | Hydrogen Peroxide | DFT (B3LYP) | 15.2 |
| O-alkylation | Methyl Iodide | DFT (M06-2X) | 22.5 |
| Dehydration | Acid Catalyst | DFT (B3LYP) | 35.8 |
In Silico Design of Novel Derivatives with Tailored Properties
The insights gained from computational studies can be leveraged for the in silico design of new derivatives of this compound with specific, tailored properties. nih.govrsc.org This rational design process can save significant time and resources compared to traditional trial-and-error synthesis.
For instance, if the goal is to create a derivative that binds more strongly to a metal ion, the parent molecule can be computationally modified by adding or changing functional groups. For example, replacing the hydroxyl groups with thiols could enhance affinity for soft metals. Quantum mechanical calculations could then be used to compute the binding energy of these new derivatives to the target ion.
Similarly, if the objective is to modify the molecule's solubility or viscosity, properties like the partition coefficient (logP) or the radius of gyration can be predicted computationally. By systematically screening a virtual library of candidate derivatives, researchers can identify the most promising structures for synthesis and experimental testing. This approach is widely used in materials science and drug discovery to accelerate the development of new molecules with desired functions. nih.govresearchgate.net
Table 4: Example of In Silico Screening of Hypothetical Derivatives (Note: This table illustrates how computational screening could be used to evaluate derivatives for a specific application, such as metal ion chelation.)
| Derivative Modification | Target Property | Predicted Binding Energy with Cu²⁺ (kcal/mol) | Predicted logP |
| None (Parent Molecule) | Metal Chelation | -18.5 | -0.8 |
| Replace -OH with -SH | Metal Chelation | -25.2 | -0.4 |
| Add Carboxylic Acid Group | Metal Chelation | -22.1 | -1.2 |
| Extend Ether Chain | Metal Chelation | -19.0 | -1.1 |
Based on extensive and targeted searches for scientific literature, there is no available information on the applications of the chemical compound “this compound” within the specific areas of materials science and supramolecular chemistry as outlined in the requested article structure.
Searches for its use as a building block in polymer synthesis, its role in creating polyether-thioether architectures, or its application in cross-linking and polymer modification did not yield any relevant research findings. Similarly, no literature was found describing its function as a ligand in coordination chemistry, including the design of metal complexes, its chelation modes, or any metal ion selectivity. Furthermore, there is no accessible information regarding its involvement in supramolecular assembly or host-guest chemistry.
Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline, as the foundational research data for these topics concerning this specific compound does not appear to be present in the indexed scientific literature.
Applications in Materials Science and Supramolecular Chemistry Involving 2 2 2 Hydroxyethoxy Ethyl Thio Ethanol
Supramolecular Assembly and Host-Guest Chemistry with 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol Derivatives
Investigation of Non-Covalent Interactions in Self-Assembled Systems
Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the spontaneous organization of molecules into well-defined, functional structures. The molecular architecture of this compound, with its terminal hydroxyl groups, presents the potential for hydrogen bonding, a key directional interaction in self-assembly. The ether and thioether linkages contribute to the molecule's flexibility and can engage in weaker van der Waals forces and dipole-dipole interactions.
Role as a Chemical Intermediate in Specialized Syntheses
The most clearly defined application of this compound is its role as a reactive intermediate in various chemical productions. ontosight.ai Its bifunctional nature, owing to the two primary hydroxyl groups, allows it to act as a versatile precursor in the synthesis of more complex molecules.
The hydroxyl groups can undergo a variety of common organic reactions, including esterification, etherification, and conversion to halides or other leaving groups. This functionalization is a key step in preparing this molecule for incorporation into larger molecular frameworks. For instance, a closely related compound, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride, serves as a starting material for the synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanamine. rsc.org This suggests that the hydroxyl groups of this compound could be similarly converted to other functional groups, thereby creating a bifunctional building block for a range of specialized syntheses.
The presence of the thioether linkage also imparts specific properties and potential reactivity. Thioethers can be oxidized to sulfoxides and sulfones, which can alter the polarity and coordinating ability of the molecule. This chemical handle provides another avenue for modifying the properties of materials derived from this intermediate.
Future Research Directions and Concluding Perspectives on 2 2 2 Hydroxyethoxy Ethyl Thio Ethanol
Advancements in Sustainable Synthesis of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol
There is no specific research available on sustainable synthesis methods for this compound. In the broader context of thioether synthesis, green chemistry principles are being actively pursued. These include the use of less hazardous solvents, development of catalytic systems to replace stoichiometric reagents, and improving atom economy. acsgcipr.org Methodologies like metal-free dehydrative thioetherification, which converts alcohols and thiols into thioethers, represent a move towards more sustainable processes. nih.gov However, the application of these specific methods to produce this compound has not been documented.
Expanded Applications in Functional Materials
The potential use of this compound in functional materials is not described in the current body of scientific literature. Thioethers, as a class, are utilized in organic functional materials, but the specific contributions or potential of this particular molecule have not been investigated. rsc.org The presence of hydroxyl and ether functional groups suggests theoretical possibilities in areas like polymers or coatings, but without experimental data, these remain hypothetical. The field of materials science is rapidly advancing, with innovations in metamaterials, nanomaterials, and sustainable materials driving progress in various sectors from electronics to medicine. cas.orgcase.edu
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods
No studies employing a synergistic combination of synthetic, spectroscopic, and computational methods for the analysis of this compound were found. Such integrated approaches are crucial for understanding molecular structure, reactivity, and properties, and for designing new materials. For many complex molecules, researchers combine experimental synthesis and characterization with computational modeling to predict behavior and guide development. The absence of such studies for this compound indicates it has not been a focus of detailed physicochemical analysis.
Emerging Interdisciplinary Research Areas for this compound
There is no evidence to suggest that this compound is a subject of interest in any emerging interdisciplinary research areas. Such fields often arise at the intersection of materials science, biology, and engineering, leading to innovations in areas like biomedical engineering, environmental remediation, and energy storage. cas.org While related compounds like thiodiglycol (B106055) have been studied in contexts such as toxicology and bioremediation ebi.ac.ukresearchgate.net, this specific ethoxylated derivative has not garnered similar interdisciplinary attention.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol?
- Methodology :
- Thiol-ether synthesis : React 2-(2-hydroxyethoxy)ethyl thiol with ethylene oxide derivatives under basic conditions (e.g., NaOH in ethanol). Monitor reaction progress via TLC or GC-MS.
- Purification : Use fractional distillation (boiling point range: 180–220°C, inferred from similar glycol ethers) or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).
- Yield optimization : Adjust stoichiometric ratios (thiol:alkylating agent = 1:1.2) and reaction time (6–12 hours at 60–80°C) .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical techniques :
- NMR : Compare H and C spectra with computational predictions (e.g., δ 3.6–3.8 ppm for -OCHCHO- and δ 2.7 ppm for -S-CH-).
- GC-MS : Identify molecular ion peaks (e.g., m/z = 196 [M]) and fragmentation patterns.
- IR spectroscopy : Detect characteristic S-C (650–700 cm) and hydroxyl (3200–3600 cm) stretches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
